molecular formula C18H21ClN2O2 B5673736 3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione

3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione

Cat. No.: B5673736
M. Wt: 332.8 g/mol
InChI Key: PFMJIVLRCIZEFC-UHFFFAOYSA-N
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Description

3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a cyclohexyl(methyl)amino group, and a 4-methylphenyl group attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole-2,5-dione core, followed by the introduction of the chloro, cyclohexyl(methyl)amino, and 4-methylphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrole-2,5-dione compounds.

Scientific Research Applications

3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione include other substituted pyrrole-2,5-dione derivatives with different functional groups. Examples include:

  • 3-Bromo-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione
  • 3-Chloro-4-[cyclohexyl(ethyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-12-8-10-14(11-9-12)21-17(22)15(19)16(18(21)23)20(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJIVLRCIZEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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